molecular formula C11H17NO B14588455 Pyridine, 1-acetyl-2-butyl-1,2-dihydro- CAS No. 61340-79-2

Pyridine, 1-acetyl-2-butyl-1,2-dihydro-

Cat. No.: B14588455
CAS No.: 61340-79-2
M. Wt: 179.26 g/mol
InChI Key: BHNXCBVNNSBMQJ-UHFFFAOYSA-N
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Description

Pyridine, 1-acetyl-2-butyl-1,2-dihydro- is a heterocyclic organic compound that features a pyridine ring with an acetyl group at the 1-position and a butyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 1-acetyl-2-butyl-1,2-dihydro- can be achieved through several methods. One common approach involves the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures . Another method includes the use of ruthenium-based pincer-type catalysts for the dehydrogenative coupling of secondary alcohols and amino alcohols .

Industrial Production Methods

Industrial production of Pyridine, 1-acetyl-2-butyl-1,2-dihydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 1-acetyl-2-butyl-1,2-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound to its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyridine ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce fully saturated pyridine derivatives.

Scientific Research Applications

Pyridine, 1-acetyl-2-butyl-1,2-dihydro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Pyridine, 1-acetyl-2-butyl-1,2-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 1-acetyl-2-butyl-1,2-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its combination of acetyl and butyl groups on the pyridine ring sets it apart from other similar compounds, offering unique opportunities for research and development.

Properties

CAS No.

61340-79-2

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-(2-butyl-2H-pyridin-1-yl)ethanone

InChI

InChI=1S/C11H17NO/c1-3-4-7-11-8-5-6-9-12(11)10(2)13/h5-6,8-9,11H,3-4,7H2,1-2H3

InChI Key

BHNXCBVNNSBMQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C=CC=CN1C(=O)C

Origin of Product

United States

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